![molecular formula C21H26N4O4S B2411018 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898445-32-4](/img/structure/B2411018.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H26N4O4S and its molecular weight is 430.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on various studies that have investigated its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a dihydrobenzo[b][1,4]dioxin moiety linked to a thioacetamide group. Its molecular formula is C19H24N4O3S, and it has a molecular weight of approximately 396.49 g/mol. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of the dihydrobenzo[b][1,4]dioxin scaffold exhibit significant antimicrobial properties. For instance, a series of compounds based on this scaffold were identified as potent inhibitors of DprE1 , an essential enzyme for the survival of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds were promising, suggesting potential for further development as anti-tuberculosis agents .
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on various enzymes. A study focused on the synthesis of sulfonamide derivatives derived from N-(2,3-dihydrobenzo[1,4]dioxin-6-yl) demonstrated significant inhibition of α-glucosidase and acetylcholinesterase activities. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively .
1. Antibacterial Efficacy
A case study explored the antibacterial efficacy of synthesized halo chalcone hybrids that incorporated the dihydrobenzo[b][1,4]dioxin framework. The results indicated that these compounds exhibited notable antibacterial activity against various strains of bacteria, suggesting their potential use in treating bacterial infections .
2. Antimycobacterial Activity
Another significant finding from research highlighted the antimycobacterial activity of compounds based on the dihydrobenzo[b][1,4]dioxin structure. These compounds showed effective inhibition against Mycobacterium tuberculosis, reinforcing their therapeutic potential in combating tuberculosis .
Research Findings Summary
The following table summarizes key findings from recent studies regarding the biological activity of this compound:
Aplicaciones Científicas De Investigación
Enzyme Inhibition
Recent studies have indicated that derivatives of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-thioacetamides exhibit significant inhibitory activity against key enzymes involved in metabolic diseases:
- α-glucosidase : Enzyme linked to carbohydrate digestion; inhibition can lead to reduced blood sugar levels in Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase : Inhibition of this enzyme is of interest for Alzheimer's disease treatment as it increases acetylcholine levels in the brain.
For instance, compounds derived from this scaffold were screened for their ability to inhibit α-glucosidase and acetylcholinesterase with promising results indicating potential use in T2DM and Alzheimer's treatment .
Anticancer Activity
Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have also shown promise in anticancer research. Studies have demonstrated that modifications to the structure can enhance cytotoxicity against various cancer cell lines. For example:
- PARP Inhibition : Some derivatives have been identified as potent inhibitors of PARP1 (Poly(ADP-ribose) polymerase 1), an enzyme involved in DNA repair mechanisms. Compounds with IC50 values in the low micromolar range indicate strong potential for development as anticancer agents .
Diabetes Management
The inhibition of α-glucosidase by derivatives of N-(2,3-dihydrobenzo[b][1,4]dioxin) suggests their utility in managing postprandial hyperglycemia in diabetic patients. The ability to delay carbohydrate absorption can be beneficial for glycemic control.
Neurodegenerative Diseases
Given the inhibition of acetylcholinesterase by these compounds, they may serve as leads for developing treatments for neurodegenerative diseases like Alzheimer's. Enhancing cholinergic transmission through acetylcholine accumulation could improve cognitive function in affected individuals.
Study 1: Enzyme Inhibition Profile
A recent investigation synthesized a series of N-(2,3-dihydrobenzo[b][1,4]dioxin) derivatives and evaluated their enzyme inhibition profiles against α-glucosidase and acetylcholinesterase. The study reported several compounds with IC50 values below 10 µM for both enzymes. These findings support the hypothesis that structural modifications can significantly impact biological activity .
Study 2: Anticancer Activity Assessment
Another study focused on the anticancer properties of modified N-(2,3-dihydrobenzo[b][1,4]dioxin) compounds. The lead compound exhibited an IC50 value of 0.88 µM against cancer cell lines in vitro. Further investigations into its mechanism revealed that it induces apoptosis through caspase activation pathways .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-24(2)8-9-25-16-5-3-4-15(16)20(23-21(25)27)30-13-19(26)22-14-6-7-17-18(12-14)29-11-10-28-17/h6-7,12H,3-5,8-11,13H2,1-2H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVCZKDCTQTJRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.